molecular formula C28H24N2O5 B2908907 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[6-methyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide CAS No. 895650-53-0

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[6-methyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide

Cat. No.: B2908907
CAS No.: 895650-53-0
M. Wt: 468.509
InChI Key: FACXSCFLKQGAMV-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[6-methyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is a structurally complex molecule featuring three key components:

A 2,3-dihydro-1,4-benzodioxin moiety linked via an acetamide bridge.

A 4-oxo-1,4-dihydroquinoline core substituted at position 3 with a 4-methylbenzoyl group and at position 6 with a methyl group.

An acetamide linker that bridges the benzodioxin and quinolinone systems.

Its structural features, however, align with analogs reported for bioactivity modulation, such as kinase inhibition or antimicrobial effects .

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[6-methyl-3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24N2O5/c1-17-3-6-19(7-4-17)27(32)22-15-30(23-9-5-18(2)13-21(23)28(22)33)16-26(31)29-20-8-10-24-25(14-20)35-12-11-34-24/h3-10,13-15H,11-12,16H2,1-2H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FACXSCFLKQGAMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)C)CC(=O)NC4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[6-methyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic implications based on diverse scholarly sources.

Synthesis

The compound is synthesized through a multi-step process involving the reaction of 2,3-dihydrobenzo[1,4]-dioxin-6-amine with various reagents to yield derivatives that exhibit biological activity. The general synthetic route includes:

  • Formation of Sulfonamide : The initial step involves the reaction of 2,3-dihydrobenzo[1,4]-dioxin-6-amine with 4-methylbenzenesulfonyl chloride in an alkaline medium to produce sulfonamide derivatives.
  • Formation of Acetamides : Subsequent reactions with bromo-N-(un/substituted phenyl)acetamides lead to the formation of the target compound through nucleophilic substitution reactions in DMF (Dimethylformamide) as a solvent .

Enzyme Inhibition

Recent studies have highlighted the compound's potential as an inhibitor of critical enzymes involved in metabolic disorders:

  • α-glucosidase Inhibition : The compound has shown significant inhibitory activity against α-glucosidase, which is relevant for managing Type 2 Diabetes Mellitus (T2DM). This inhibition can help in controlling postprandial blood glucose levels .
  • Acetylcholinesterase Inhibition : It also exhibits inhibitory effects on acetylcholinesterase, making it a candidate for Alzheimer's disease treatment due to its potential to increase acetylcholine levels in the brain .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties:

  • Antibacterial Activity : In vitro studies demonstrated that derivatives of the compound possess antibacterial properties against both Gram-positive and Gram-negative bacteria. The effectiveness was assessed using agar diffusion methods and minimum inhibitory concentration (MIC) evaluations .

Case Study 1: Antidiabetic Potential

A study focused on the synthesis and biological evaluation of various derivatives of this compound reported significant α-glucosidase inhibition. The most potent derivative exhibited an IC50 value comparable to standard antidiabetic drugs .

Case Study 2: Neuroprotective Effects

In another research effort, compounds derived from the benzodioxin structure were assessed for neuroprotective effects. The results indicated that these compounds could mitigate neurodegeneration by inhibiting acetylcholinesterase activity effectively .

Comparative Analysis of Biological Activities

Activity Type Compound IC50 Value Reference
α-glucosidase InhibitionN-(2,3-dihydrobenzo[1,4]-dioxin derivativesComparable to Acarbose
Acetylcholinesterase InhibitionN-(2,3-dihydrobenzo[1,4]-dioxin derivativesSignificant inhibition
Antibacterial ActivityVarious derivatives against E. coli and P. aeruginosaModerate to strong

Comparison with Similar Compounds

Key Compounds:

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-oxoquinolin-1-yl)acetamide (): Structural Difference: Lacks the 6-methyl and 3-(4-methylbenzoyl) substituents on the quinolinone core.

(E)-2-(5-amino-1-(4-bromobenzyl)-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide (, Compound 57): Structural Difference: Substitutes quinolinone with an indolinone core and introduces a 4-bromobenzyl group. Activity: Reported pIC50 = 5.411, suggesting moderate bioactivity. The bromobenzyl group may enhance lipophilicity but increase metabolic instability .

(E)-2-(i-(4-bromobenzyl)-5-cyanamido-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide (, Compound 59): Structural Difference: Incorporates a cyanamido group at position 4. Activity: Higher pIC50 = 6.878, indicating that electron-withdrawing groups (e.g., cyanamido) may improve target binding .

Benzodioxin-Linked Acetamides with Heterocycles

Key Compounds:

N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-{[4-methyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (): Structural Difference: Replaces quinolinone with a triazole-thioether system. Implication: The triazole moiety may enhance hydrogen-bonding interactions, but the absence of a planar quinolinone system could reduce π-π stacking with biological targets.

N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[[5-[(4-methoxyphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide (): Structural Difference: Features a thiadiazole ring with a 4-methoxybenzylsulfanyl group. Implication: The thiadiazole system’s rigidity and sulfur atoms may improve metabolic stability but reduce solubility compared to the target compound’s quinolinone core .

Q & A

Q. What are the key steps in synthesizing this compound, and how is purity ensured during the process?

The synthesis involves multi-step reactions starting with precursors like 2,3-dihydro-1,4-benzodioxin and substituted acyl chlorides. A common method includes:

  • Step 1 : Reaction of 2,3-dihydrobenzo[1,4]dioxin with acyl chlorides in the presence of sodium carbonate to form intermediates.
  • Step 2 : Further functionalization of intermediates via nucleophilic substitution or condensation reactions.
  • Step 3 : Final purification using recrystallization or column chromatography to achieve >95% purity . Monitoring : Thin-layer chromatography (TLC) is used to track reaction progress. Purity validation : NMR and mass spectrometry confirm structural integrity .

Q. What structural features of this compound suggest potential biological activity?

The compound combines a benzodioxin moiety (known for enzyme inhibition) and a quinoline core (implicated in receptor interactions). The 4-methylbenzoyl group at position 3 of the quinoline ring may enhance lipophilicity, improving membrane permeability. These features collectively suggest activity against enzymes like kinases or cytochrome P450 isoforms .

Q. How is the compound characterized post-synthesis?

  • Spectroscopic analysis : Proton NMR (1H-NMR) and carbon NMR (13C-NMR) verify substituent positions and stereochemistry.
  • Mass spectrometry : High-resolution MS confirms the molecular formula (C22H21N5O2) and molecular weight.
  • Chromatography : HPLC assesses purity, while TLC monitors intermediate stability .

Advanced Research Questions

Q. What experimental strategies can optimize yield in the final synthetic step?

  • Reaction condition tuning : Adjusting solvent polarity (e.g., DMF vs. THF) and temperature (60–80°C) to favor nucleophilic attack.
  • Catalyst screening : Testing bases like triethylamine or DBU to enhance reaction kinetics.
  • Design of Experiments (DOE) : Statistical optimization of parameters (e.g., molar ratios, reaction time) using response surface methodology .

Q. How can researchers resolve contradictions in reported biological activity data?

  • Standardized assays : Re-evaluate activity using uniform protocols (e.g., IC50 measurements under consistent pH and temperature).
  • Purity reassessment : Confirm compound integrity via NMR and HPLC to rule out degradation products.
  • Computational docking : Predict binding affinities to target enzymes (e.g., COX-2 or CYP3A4) using molecular dynamics simulations .

Q. What methodologies are recommended for studying its mechanism of action?

  • Enzyme inhibition assays : Use fluorogenic substrates to measure real-time activity changes in target enzymes.
  • Cellular uptake studies : Fluorescence labeling or radiolabeling (e.g., <sup>14</sup>C) to track intracellular accumulation.
  • Transcriptomic profiling : RNA-seq to identify differentially expressed genes post-treatment, highlighting affected pathways .

Q. How can researchers address solubility challenges in in vitro models?

  • Co-solvent systems : Test DMSO-PBS mixtures (≤0.1% DMSO) to maintain solubility without cytotoxicity.
  • Nanoparticle encapsulation : Use liposomes or polymeric carriers to enhance bioavailability.
  • Prodrug design : Introduce hydrolyzable groups (e.g., esters) to improve aqueous solubility .

Data Contradiction Analysis

Q. How should conflicting results in enzyme inhibition studies be interpreted?

  • Source identification : Check for assay interference (e.g., compound fluorescence in fluorogenic assays).
  • Orthogonal validation : Confirm results with alternative methods (e.g., SPR for binding kinetics alongside enzymatic assays).
  • Structural analogs : Compare activity with derivatives to isolate critical functional groups .

Methodological Resources

  • Synthesis protocols : Multi-step organic synthesis with TLC monitoring .
  • Analytical tools : NMR (Bruker Avance III), HRMS (Agilent 6545 Q-TOF) .
  • Computational modeling : Gaussian 16 for docking studies; AutoDock Vina for binding affinity predictions .

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